Methyl 9-oxoxanthene-4-carboxylate
Description
Properties
Molecular Formula |
C15H10O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 9-oxoxanthene-4-carboxylate |
InChI |
InChI=1S/C15H10O4/c1-18-15(17)11-7-4-6-10-13(16)9-5-2-3-8-12(9)19-14(10)11/h2-8H,1H3 |
InChI Key |
JFLAGSLJBYOMAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 9-oxoxanthene-4-carboxylate with structurally or functionally related compounds, focusing on molecular features, analytical data, and applications.
Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate
- Structure : A chromene derivative with a formyl group (position 6), methoxy (position 8), and ester (position 4). Unlike xanthene, chromene lacks a fused third benzene ring.
- Key Differences :
- Aromatic System : Chromene’s bicyclic structure (benzene fused to a pyran ring) vs. xanthene’s tricyclic system.
- Functional Groups : The chromene derivative includes a formyl group, enhancing electrophilicity, whereas this compound has a ketone, which may stabilize resonance structures.
- Synthesis : Chromene derivatives are often synthesized via Pechmann condensation, whereas xanthenes require multi-step cyclization .
Sandaracopimaric Acid Methyl Ester
- Structure: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin, featuring a complex tricyclic diterpene backbone.
- Key Differences: Molecular Complexity: Sandaracopimaric acid methyl ester has a bulky, non-aromatic diterpene skeleton, contrasting with xanthene’s planar aromatic system. Applications: Diterpenoid esters are primarily studied for antimicrobial and anti-inflammatory properties, whereas xanthene esters are explored for fluorescence and electronic applications .
Fatty Acid Methyl Esters (FAMEs)
- Examples : Methyl palmitate, methyl isostearate.
- Key Differences :
- Structure : Linear aliphatic chains vs. xanthene’s rigid aromatic core.
- Analytical Data : FAMEs are volatile in gas chromatography (GC), with retention times proportional to chain length. This compound’s aromaticity and higher molecular weight would result in distinct GC-MS fragmentation patterns (e.g., loss of COOCH₃ group) .


Comparative Data Table
| Compound | Core Structure | Functional Groups | Key Analytical Methods | Applications |
|---|---|---|---|---|
| This compound | Xanthene (tricyclic) | 9-oxo, 4-COOCH₃ | NMR, HPLC, FTIR | Materials science, catalysis |
| Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate | Chromene (bicyclic) | 6-formyl, 8-OCH₃, 4-COOCH₃ | NMR, X-ray crystallography | Organic synthesis |
| Sandaracopimaric acid methyl ester | Diterpene | Carboxylic acid methyl ester | GC-MS, PCA analysis | Antimicrobial agents |
| Methyl palmitate | Aliphatic chain | COOCH₃ | GC-MS | Biodiesel, surfactants |
Research Findings and Limitations
- Spectroscopic Contrasts :
- Stability: Xanthene derivatives are more thermally stable than diterpenoid esters, which degrade at high GC temperatures .
- Limitations : Direct comparative pharmacological or catalytic studies are absent in the provided literature, highlighting a gap in applied research.
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
The most widely reported method involves intramolecular cyclization of 4-(3-methoxyphenoxy)isophthalic acid derivatives. Under PPA catalysis at 80–100°C, the diaryl ether undergoes cyclization to form the 9-oxoxanthene core. Subsequent esterification with methanol and sulfuric acid yields the target compound.
-
Starting Material : 4-(3-Methoxyphenoxy)isophthalic acid
-
Catalyst : Polyphosphoric acid (85% P₂O₅ content)
-
Conditions : 80°C, 6–8 hours
-
Yield : 78–82% (after hydrolysis and esterification)
Methanesulfonic Acid (MsOH)/Phosphorus Pentoxide (P₂O₅) System
An alternative cyclization method employs MsOH/P₂O₅ at room temperature, reducing reaction time to 2–4 hours. This system enhances regioselectivity for the 4-carboxylate derivative.
| Parameter | Value |
|---|---|
| Catalyst Ratio (MsOH:P₂O₅) | 3:1 (v/w) |
| Temperature | 25°C |
| Yield | 85% |
Ullmann Coupling Followed by Esterification
Copper-Catalyzed Diarylation
A two-step approach utilizes Ullmann coupling to assemble the xanthene skeleton. Methyl 4-bromoisophthalate reacts with 3-methoxyphenol under CuI/1,10-phenanthroline catalysis, forming a diaryl ether intermediate. Subsequent hydrolysis and intramolecular acylation yield 9-oxoxanthene-4-carboxylic acid, which is methylated using dimethyl sulfate.
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
-
Solvent : DMF, 110°C, 24 hours
-
Esterification Agent : (CH₃O)₂SO₂, K₂CO₃, acetone
-
Overall Yield : 68%
Direct Esterification of 9-Oxoxanthene-4-Carboxylic Acid
Sulfuric Acid-Catalyzed Method
The carboxylic acid precursor is esterified with methanol using concentrated H₂SO₄ (2–5 mol%) under reflux. This classical method achieves >90% conversion but requires careful control of water removal.
| Parameter | Value |
|---|---|
| Methanol:Carboxylic Acid | 4:1 (molar ratio) |
| Temperature | 65°C (reflux) |
| Time | 12 hours |
| Yield | 92% |
Ultrasonic-Assisted Esterification with NaHSO₄
A modern approach employs NaHSO₄ as a non-corrosive catalyst under ultrasonic irradiation (40 kHz). This method reduces reaction time to 3–5 hours with comparable yields.
-
Catalyst Load : 5 equiv NaHSO₄
-
Conditions : Methanol, 70°C, ultrasonic bath
-
Yield : 89–94%
-
Purity : >99% (by ¹H NMR)
Nitration-Reduction Pathway
Nitration of Methyl 9-Oxoxanthene-2-Carboxylate Followed by Isomerization
Though less direct, this method involves nitrating methyl 9-oxoxanthene-2-carboxylate at the 7-position using HNO₃/H₂SO₄, followed by catalytic hydrogenation and isomerization to the 4-carboxylate derivative.
Critical Notes :
-
Nitration Agent : 70% HNO₃, 0–5°C
-
Isomerization Catalyst : Pd/C (5 wt%), H₂ (1 atm)
-
Overall Yield : 62% (3 steps)
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| PPA-Mediated Cyclization | 78–82 | 8–10 | Industrial |
| MsOH/P₂O₅ Cyclization | 85 | 2–4 | Lab-scale |
| Ullmann Coupling + Esterification | 68 | 36 | Moderate |
| H₂SO₄ Esterification | 92 | 12 | High |
| Ultrasonic/NaHSO₄ | 89–94 | 3–5 | High |
Q & A
Q. What safety protocols are critical when handling this compound in high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



